1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde
Overview
Description
“1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is a structure that, despite being small, has a unique chemical complexity .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles . A number of 5-aryl-1-methyl-4-nitroimidazoles have been synthesized in good yields by the Suzuki coupling reaction between 5-chloro-1-methyl-4-nitroimidazole and arylboronic acids .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .
Chemical Reactions Analysis
Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is included in chemical sciences, biological sciences and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .
Physical And Chemical Properties Analysis
The molecular weight of “1-methyl-4-nitro-1H-Imidazole-5-carbonitrile”, a similar compound, is 152.11 g/mol . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Scientific Research Applications
Antibacterial Activity
Researchers have synthesized various derivatives of 1-methyl-4-nitro-1H-imidazole to explore their potential in combating bacterial infections. For instance, Jain et al. synthesized 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole, which showed good antimicrobial activity against S. aureus, E. coli, and B. subtilis. Another study by Narasimhan et al. focused on pyridin-3-yl (2-(2,3,4,5-tetrasubstituted phenyl)-1H-imidazol-1-yl) methanone, which was tested against similar bacterial strains and fungi such as A. niger and C. albicans. Brahmbhatt et al. synthesized 3-(2,4-disubstituted phenyl)-1-(4-substituted phenyl)-4-(4,5-diphenyl-1H-imidazol-2-yl)-1H-pyrazole, noting potent antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. Similarly, Parab et al. synthesized (Z)-4-((6-Bromo-2-chloroquinolin-3-yl) methylene)-2-phenyl-1-(2, 3, 4-trisubstituted phenyl)-1H-imidazol-5(4H)-one, showing significant activity against various bacteria and fungi.
Advances in Synthesis Techniques
Recent advances in the synthesis of imidazoles, including derivatives like 1-methyl-4-nitro-1H-imidazole, have been notable. The focus has been on regiocontrolled synthesis, which is crucial for creating functional molecules used in various applications. These advancements emphasize the bonds constructed during imidazole formation, functional group compatibility, and resultant substitution patterns around the ring. This area of research addresses the scope and limitations, reaction mechanisms, and future challenges in the synthesis of imidazoles.
In-vitro Antibacterial Studies
A specific study evaluated a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives for their in-vitro antibacterial activity. This research assessed their effectiveness against a panel of microorganisms, including various strains of Staphylococcus and Bacillus, as well as Escherichia coli, Klebsiella pneumonia, and others. The findings indicated notable potency against certain strains, highlighting the potential of these derivatives in antibacterial applications.
Safety And Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . Therefore, “1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde” and its derivatives may have potential applications in the development of new drugs.
properties
IUPAC Name |
3-methyl-5-nitroimidazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTGGHMOJLORHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516120 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-1H-Imidazole-5-carbaldehyde | |
CAS RN |
85012-73-3 | |
Record name | 1-Methyl-4-nitro-1H-imidazole-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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